molecular formula C6H2Br2ClF B1500294 3,5-Dibromo-2-fluorochlorobenzene CAS No. 1000573-27-2

3,5-Dibromo-2-fluorochlorobenzene

Cat. No.: B1500294
CAS No.: 1000573-27-2
M. Wt: 288.34 g/mol
InChI Key: RBEVBNYRFFHCSN-UHFFFAOYSA-N
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Description

Overview of Polyhalogenated Benzene (B151609) Derivatives in Synthetic Chemistry

Polyhalogenated benzenes serve as key starting materials and intermediates in a wide array of chemical transformations. Their utility stems from the ability of the halogen atoms to participate in various reactions, most notably cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. The differential reactivity of various halogens (I > Br > Cl > F) in these reactions enables chemists to selectively replace one halogen at a time, offering a powerful tool for the controlled, stepwise synthesis of highly substituted aromatic compounds.

This selective functionalization is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the precise arrangement of different substituents on the aromatic core is critical for their function. Furthermore, the presence of multiple halogens can significantly influence the electronic properties and lipophilicity of a molecule, properties that are of paramount importance in drug design and materials science.

Academic Significance of 3,5-Dibromo-2-fluorochlorobenzene in Diverse Chemical Disciplines

The specific compound, this compound, with its distinct substitution pattern, presents a unique set of opportunities for chemical research. The presence of two bromine atoms, a chlorine atom, and a fluorine atom on the same benzene ring makes it a highly versatile building block. The differing reactivities of the C-Br, C-Cl, and C-F bonds allow for a programmed, regioselective approach to synthesis.

For instance, the more reactive C-Br bonds can be targeted for initial cross-coupling reactions, leaving the C-Cl and C-F bonds intact for subsequent transformations. This orthogonal reactivity is highly sought after in the synthesis of complex target molecules, as it minimizes the need for protecting groups and can lead to more efficient and atom-economical synthetic routes.

The academic significance of this compound and related polyhalogenated compounds extends to medicinal chemistry, where they can serve as scaffolds for the development of new therapeutic agents. The introduction of halogen atoms can modulate the pharmacological properties of a molecule, such as its binding affinity to biological targets and its metabolic stability. nih.gov Research into dihalo- and polyhalo-substituted compounds has shown their potential as pharmacophores in drugs. pharmaffiliates.com

In the field of materials science, polyhalogenated aromatic compounds are investigated for their potential use in the creation of novel polymers and functional materials. The introduction of heavy atoms like bromine can influence properties such as flame retardancy and refractive index. While specific research on this compound in materials science is not widely documented, the broader class of polyhalogenated benzenes is of interest for creating materials with tailored electronic and photophysical properties.

Below are the key chemical identifiers and properties of this compound:

PropertyValueSource
CAS Number 1000573-27-2
Molecular Formula C₆H₂Br₂ClF
Molecular Weight 288.34 g/mol

Properties

IUPAC Name

1,5-dibromo-3-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVBNYRFFHCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661539
Record name 1,5-Dibromo-3-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000573-27-2
Record name 1,5-Dibromo-3-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dibromo 2 Fluorochlorobenzene

Classical and Modified Approaches to Polyhalogenated Arenes

Classical methods for the synthesis of polyhalogenated benzenes often rely on sequential electrophilic aromatic substitution reactions and diazotization-halogenation protocols. These methods, while established, can sometimes be limited by issues of regioselectivity and the need for harsh reaction conditions.

Diazotization of aromatic amines, followed by a Sandmeyer or similar reaction, is a cornerstone of classical aromatic chemistry for introducing a variety of functional groups, including halogens. organic-chemistry.org The synthesis of fluorinated aromatic compounds, in particular, often utilizes diazotization followed by treatment with a fluoride (B91410) source, as direct fluorination of aromatic rings can be difficult to control. thieme-connect.devaia.com

A plausible classical route to 3,5-Dibromo-2-fluorochlorobenzene could start from a suitably substituted aniline (B41778). For instance, a synthetic sequence could involve the diazotization of a dibromo-fluoro-aniline precursor to introduce the chloro-substituent. The challenge lies in the synthesis of the correctly substituted aniline precursor. One potential, though not explicitly documented for this specific target, synthetic pathway could involve the bromination of a fluoroaniline, followed by diazotization and chlorination. The success of such a route would be highly dependent on the directing effects of the existing substituents during the bromination and the stability and reactivity of the resulting diazonium salt. organic-chemistry.orgrsc.org

For example, a related synthesis of 2-chloro-3-fluorobromobenzene utilizes the bromination of 3-chloro-2-fluoroaniline, followed by a diazotization-deamination reduction reaction. google.com This highlights the utility of amino-group manipulation in the synthesis of polyhalogenated benzenes.

Starting Material Reagents Intermediate Final Product Reference
3-chloro-2-fluoroanilineN-bromosuccinimide4-bromo-3-chloro-2-fluoroaniline2-chloro-3-fluorobromobenzene google.com

The regioselective introduction of bromine and chlorine atoms onto a fluorinated benzene (B151609) ring is a critical aspect of synthesizing this compound. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. Fluorine is an ortho-, para-director, while chlorine is also an ortho-, para-director, albeit a deactivating one.

Achieving the desired 3,5-dibromo substitution pattern on a 2-fluorochlorobenzene precursor via direct bromination would be challenging due to the directing effects of the fluorine and chlorine atoms. Therefore, a more strategic approach is often required, potentially involving the use of blocking groups or starting with a precursor where the desired substitution pattern is already established.

Research into regioselective bromination has explored various catalyst systems and reagents to control the position of bromination on aromatic rings. researchgate.netmdpi.comresearchgate.net For instance, the use of zeolites has been shown to induce high para-selectivity in the bromination of some aromatic substrates. mdpi.com Similarly, specific brominating agents like N-bromosuccinimide (NBS) in combination with silica (B1680970) gel can offer good regioselectivity. mdpi.com While not specifically detailed for this compound, these principles of regioselective halogenation are fundamental to its synthesis.

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry has seen a shift towards more efficient, selective, and sustainable methods. These include catalytic approaches, continuous flow synthesis, and the application of green chemistry principles.

Catalytic methods offer significant advantages in terms of selectivity and reaction conditions for the synthesis of polyhalogenated arenes. researchgate.netnih.gov Transition-metal-catalyzed cross-coupling reactions, for example, have become powerful tools for the selective formation of carbon-halogen bonds. While often used for C-C, C-N, or C-O bond formation, modifications of these methods can be applied to halogen exchange reactions. nih.gov

For the synthesis of this compound, a catalytic approach could involve the selective introduction of one or more of the halogen atoms. For instance, a catalytic bromination of a 2-fluoro-chlorobenzene precursor could potentially be controlled to achieve the desired 3,5-dibromo substitution. The development of catalysts that can differentiate between electronically similar positions on a poly-substituted aromatic ring is an active area of research. researchgate.net

Furthermore, catalytic methods are being developed for the halogenation of arenes with electron-withdrawing groups, which can be challenging under traditional electrophilic substitution conditions. researchgate.netnih.gov Brønsted acid catalysis, for example, has been shown to be effective for the halogenation of such deactivated arenes. researchgate.netnih.gov

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability. rsc.orgscispace.com Halogenation reactions, which are often fast and exothermic, are particularly well-suited for flow reactors, which provide excellent heat and mass transfer, preventing the formation of hotspots and improving selectivity. rsc.orgscispace.com

The synthesis of this compound could be adapted to a continuous flow process. This would involve pumping the starting materials and reagents through a heated and pressurized reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow chemistry can lead to higher yields and purities compared to traditional batch processes. acs.orgresearchgate.net For example, diazotization reactions, which can be hazardous on a large scale in batch, have been safely and efficiently performed in continuous flow. nih.gov

The benefits of flow chemistry for halogenation include:

Enhanced safety when using hazardous reagents like elemental halogens. rsc.org

Improved control over exothermic reactions. rsc.org

Increased selectivity and yield. scispace.com

Potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolating intermediates. acs.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govepa.govindianchemicalsociety.com Applying these principles to the synthesis of this compound would involve several considerations.

Key green chemistry principles relevant to this synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. epa.govrjpn.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. indianchemicalsociety.com

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. epa.govindianchemicalsociety.com

Safer Solvents and Auxiliaries: Using less hazardous solvents or, ideally, performing reactions in the absence of solvents. rjpn.orgjddhs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. rjpn.orgjddhs.com

For the synthesis of this compound, this could translate to using catalytic halogenation methods over stoichiometric ones, replacing hazardous solvents with greener alternatives, and exploring energy-efficient processes like those enabled by continuous flow technology. jddhs.com The development of synthetic routes that start from renewable feedstocks is another long-term goal of green chemistry. epa.gov

Reactivity and Transformational Chemistry of 3,5 Dibromo 2 Fluorochlorobenzene

Electrophilic Aromatic Substitution Reactions on 3,5-Dibromo-2-fluorochlorobenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the aromatic ring, followed by the elimination of a proton to restore aromaticity. libretexts.org In substituted benzenes, the existing substituents significantly influence the rate and regioselectivity of the reaction. libretexts.org Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.orgresearchgate.net

For this compound, the four halogen atoms (two bromine, one chlorine, and one fluorine) all exert a deactivating inductive effect, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). libretexts.org However, the resonance effect of the halogens directs incoming electrophiles to the positions ortho and para to them. researchgate.net In this specific molecule, the only available position for substitution is C4. The directing effects of the fluorine at C2 and the bromine at C5 converge on this position. The chlorine at C1 and the bromine at C3 also direct to this same carbon. Therefore, electrophilic substitution on this compound is expected to occur selectively at the C4 position.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid to generate the nitronium ion, NO₂⁺) and halogenation (using a halogen with a Lewis acid catalyst). libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce nucleophiles onto an aromatic ring. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.orglibretexts.org The generally accepted mechanism involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org

In this compound, all four halogen substituents are electron-withdrawing, which can activate the ring towards nucleophilic attack. youtube.com The relative leaving group ability of halogens in SNAr reactions is generally F > Cl > Br > I, which is counterintuitive to their bond strengths but is related to the rate-determining step of the reaction. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Given the substitution pattern, a nucleophile could potentially attack any of the carbon atoms bearing a halogen. The presence of multiple electron-withdrawing groups enhances the stability of the Meisenheimer complex. libretexts.org The regioselectivity of nucleophilic attack would be influenced by the combined electronic effects of all four halogens.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.com For polyhalogenated aromatic compounds like this compound, these reactions offer a versatile platform for selective functionalization. nih.govnih.govacs.org

Suzuki, Stille, Heck, and Negishi Coupling for C-C Bond Formation

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org It is widely used for the synthesis of biaryls and other conjugated systems. nih.gov The reactivity of the halide in Suzuki coupling generally follows the order I > Br > Cl > F. libretexts.org For this compound, the two bromine atoms would be expected to react preferentially over the chlorine and fluorine atoms.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups. uwindsor.ca Similar to the Suzuki coupling, the reactivity order of the halogens is typically I > Br > Cl. wikipedia.org Therefore, in a reaction with this compound, the C-Br bonds would be the primary sites for coupling.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org The reactivity of the halide partner follows the general trend I > Br > Cl. mdpi.com

Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate, using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is a versatile method for forming C-C bonds, including sp³-sp², sp²-sp², and sp-sp² bonds. wikipedia.org The reactivity of the halide leaving group is generally I > Br > Cl. wikipedia.org

Cross-Coupling Reaction Organometallic Reagent Catalyst General Halide Reactivity
Suzuki-MiyauraOrganoboronPalladiumI > Br > Cl > F
StilleOrganotinPalladiumI > Br > Cl
HeckAlkenePalladiumI > Br > Cl
NegishiOrganozincPalladium or NickelI > Br > Cl

This table provides a general overview of common cross-coupling reactions applicable to aryl halides.

Site-Selective Cross-Coupling Strategies for Polyhalogenated Aromatics

Achieving site-selectivity in the cross-coupling of polyhalogenated aromatics bearing identical halogens is a significant synthetic challenge due to the similar reactivity of the C-X bonds. nih.govnih.govacs.org However, various strategies have been developed to control the regioselectivity of these reactions. These strategies often rely on subtle differences in the electronic and steric environment of the halogen atoms. nih.govacs.org

For this compound, the two bromine atoms are in non-equivalent positions. The bromine at C3 is flanked by a fluorine and a hydrogen, while the bromine at C5 is flanked by a chlorine and a hydrogen. These different neighboring groups can create sufficient electronic and steric differentiation to allow for site-selective coupling under carefully controlled conditions, potentially using specific ligands or catalyst systems. nih.govnih.gov For instance, a bulky ligand on the palladium catalyst might favor reaction at the less sterically hindered C-Br bond. Electronic effects can also play a crucial role; in some systems, coupling occurs preferentially at the carbon with the lower electron density. nih.gov

Reduction and Dehalogenation Processes Involving this compound

The removal of halogen atoms from aromatic rings can be achieved through various reduction and dehalogenation methods.

Catalytic Hydrodehalogenation under Multiphase Conditions

Catalytic hydrodehalogenation is a process where a halogen atom is replaced by a hydrogen atom, typically using a heterogeneous catalyst like palladium on carbon (Pd/C) and a hydrogen source. scispace.com Performing this reaction under multiphase conditions, for example, in a two-phase system of an organic solvent and an aqueous base, can enhance the reaction rate and selectivity. scispace.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transport of reactants between the phases and promote the reaction. scispace.com

Regioselective Dehalogenation for the Synthesis of Precursors with Controlled Halogenation Patterns

The selective removal of halogen atoms from polyhalogenated aromatic compounds is a fundamental strategy for the synthesis of tailored chemical building blocks. In the case of this compound, regioselective dehalogenation offers a pathway to precursors with specific halogenation patterns, which are valuable in medicinal chemistry and materials science. The differential reactivity of the bromine and chlorine substituents, influenced by the electronic effects of the fluorine atom, allows for controlled transformations.

The primary method for achieving regioselective dehalogenation is through halogen-metal exchange, typically utilizing organolithium reagents like n-butyllithium or sec-butyllithium (B1581126) at low temperatures. In such reactions, a bromine atom is preferentially exchanged over a chlorine atom due to the weaker C-Br bond compared to the C-Cl bond.

The fluorine atom at the 2-position exerts a significant directing effect. Its strong inductive electron-withdrawing nature increases the acidity of the adjacent protons, and its ability to coordinate with the lithium reagent can direct the metalation to an ortho position. However, in this compound, the positions ortho to the fluorine are already substituted with chlorine and a bromine atom. The competition for lithiation then occurs at the two bromine-substituted carbons (C-3 and C-5).

The bromine at C-5 is sterically less hindered than the bromine at C-3, which is flanked by the chlorine and another bromine atom. This steric hindrance can influence the regioselectivity of the halogen-metal exchange. However, the electronic environment also plays a crucial role. The combined electron-withdrawing effects of the fluorine and chlorine atoms can influence the relative ease of bromine-lithium exchange at the C-3 versus the C-5 position.

Following the halogen-metal exchange, the resulting aryllithium species can be quenched with a proton source, such as water or an alcohol, to complete the dehalogenation process. This two-step sequence effectively replaces a bromine atom with a hydrogen atom.

Catalytic hydrogenation is another potential method for dehalogenation. However, achieving high regioselectivity between two bromine atoms and a chlorine atom on the same aromatic ring can be challenging and often requires careful selection of the catalyst, solvent, and reaction conditions. Palladium-based catalysts are commonly employed for such transformations.

The predictable nature of these reactions allows for the strategic synthesis of specific monobromo- or monochloro- derivatives from the parent this compound.

Research Findings on Regioselective Dehalogenation

While specific studies on the regioselective dehalogenation of this compound are not extensively documented in publicly available literature, the outcomes can be predicted based on established principles of aromatic chemistry. The following table summarizes the expected major products from regioselective dehalogenation reactions under different hypothetical conditions, based on the known reactivity of similar polyhalogenated aromatic compounds.

Reagent/CatalystSolventTemperature (°C)Expected Major ProductExpected Minor Product(s)
1. n-BuLi (1 eq.) 2. H₂OTHF-783-Bromo-2-fluorochlorobenzene5-Bromo-2-fluorochlorobenzene
1. sec-BuLi (1 eq.) 2. H₂OTHF/Hexane-785-Bromo-2-fluorochlorobenzene3-Bromo-2-fluorochlorobenzene
Pd/C, H₂ (1 atm)Ethanol25Mixture of dehalogenated products-

Interactive Data Table

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The regioselectivity of the halogen-metal exchange is highly dependent on the choice of the organolithium reagent and the reaction conditions. The use of n-butyllithium is expected to favor the formation of the thermodynamically more stable aryllithium intermediate, while the bulkier sec-butyllithium is more sensitive to steric hindrance, potentially leading to a different regiochemical outcome. The precise control of stoichiometry is also critical to prevent di-dehalogenation.

Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo 2 Fluorochlorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Halides

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For aromatic halides, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the electronic environment of each nucleus, influenced by the type and position of the halogen substituents.

In polysubstituted benzenes, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing or electron-donating nature of the substituents. Halogens generally exert an electron-withdrawing inductive effect and an electron-donating resonance effect. The net result on the proton chemical shifts depends on the specific halogen and its position relative to the proton. For 3,5-Dibromo-2-fluorochlorobenzene, the two remaining protons on the aromatic ring would be expected to show distinct chemical shifts due to their unique electronic environments.

Spin-spin coupling, or J-coupling, provides information about the connectivity of atoms through chemical bonds. nanalysis.com In ¹H NMR, the coupling between adjacent protons (vicinal coupling, ³JHH) is typically in the range of 7-10 Hz for ortho protons, 2-3 Hz for meta protons, and 0-1 Hz for para protons. For this compound, the two aromatic protons are meta to each other, so a small coupling constant would be expected between them.

In ¹³C NMR, the chemical shifts are also significantly affected by the halogen substituents. The electronegativity and size of the halogens influence the shielding of the carbon nuclei. capes.gov.br Furthermore, coupling between carbon and fluorine (¹³C-¹⁹F coupling) is often observed and can be a powerful tool for assignment. The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms (¹JCF, ²JCF, ³JCF, etc.). researchgate.net One-bond carbon-proton coupling constants (¹JCH) are typically around 160 Hz for sp² hybridized carbons in aromatic rings. netlify.app

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-4~7.5-7.8Doublet³JHF ≈ 6-9, ⁴JHH ≈ 2-3
H-6~7.6-7.9Doublet of doublets³JHF ≈ 8-11, ⁴JHH ≈ 2-3, ⁵JFF ≈ 1-2
C-1~120-125 (Coupled to F)Doublet¹JCF ≈ 240-260
C-2~135-140 (Coupled to F)Doublet²JCF ≈ 20-30
C-3~115-120Singlet
C-4~130-135Doublet³JCF ≈ 5-10
C-5~125-130Singlet
C-6~128-133Doublet⁴JCF ≈ 2-5

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of complex NMR spectra. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a cross-peak between the two aromatic protons would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com It allows for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (and sometimes four). sdsu.eduscribd.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations to nearby protons. For instance, the protons H-4 and H-6 would show correlations to the halogen-substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. researchgate.net For a planar aromatic system, NOESY can help to confirm the spatial proximity of substituents.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. slideshare.net

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecular ion. pharmaffiliates.com The presence of bromine and chlorine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). ulethbridge.ca The presence of two bromine atoms and one chlorine atom will create a unique and easily recognizable pattern of isotopic peaks for the molecular ion.

Table 2: Isotopic Pattern for the Molecular Ion of this compound (C₆H₂Br₂ClF)

Isotopologue Mass (Da) Relative Abundance (%)
C₆H₂⁷⁹Br₂³⁵ClF287.8269100.0
C₆H₂⁷⁹Br⁸¹Br³⁵ClF289.824997.3
C₆H₂⁸¹Br₂³⁵ClF291.822823.7
C₆H₂⁷⁹Br₂³⁷ClF289.823932.0
C₆H₂⁷⁹Br⁸¹Br³⁷ClF291.821931.1
C₆H₂⁸¹Br₂³⁷ClF293.81987.6

Note: The relative abundances are calculated based on the natural isotopic abundances of the elements.

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pathways of halogenated benzenes are well-documented. researchgate.netlibretexts.orgyoutube.com Common fragmentation patterns include the loss of a halogen atom, a hydrogen halide molecule, or other small neutral fragments. slideshare.netlibretexts.org For aromatic compounds, the molecular ion peak is often quite strong due to the stability of the aromatic ring. libretexts.org

For this compound, potential fragmentation pathways could include:

Loss of a bromine radical (Br•) to give a [M-Br]⁺ ion.

Loss of a chlorine radical (Cl•) to give a [M-Cl]⁺ ion.

Loss of a fluorine radical (F•) to give a [M-F]⁺ ion.

Subsequent loss of other halogens or small molecules like HCN.

The relative abundance of these fragment ions can provide further structural information. For example, the C-Br bond is generally weaker than the C-Cl and C-F bonds, so the loss of a bromine atom might be a more prominent fragmentation pathway.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its molecular vibrations. nih.gov These two techniques are often complementary.

For this compound, characteristic vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-C stretching: Aromatic ring C-C stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-halogen stretching: The C-F, C-Cl, and C-Br stretching vibrations are expected at lower frequencies. The exact positions of these bands can be influenced by the other substituents on the ring.

C-F stretching: ~1250-1000 cm⁻¹

C-Cl stretching: ~850-550 cm⁻¹

C-Br stretching: ~680-515 cm⁻¹

Out-of-plane C-H bending: The pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene (B151609) ring.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic C=C Stretch1600 - 1400IR, Raman
C-F Stretch1250 - 1000IR
Aromatic C-H In-Plane Bend1300 - 1000IR, Raman
C-Cl Stretch850 - 550IR, Raman
Aromatic C-H Out-of-Plane Bend900 - 675IR
C-Br Stretch680 - 515IR, Raman

The combination of IR and Raman spectroscopy can provide a comprehensive "fingerprint" of the molecule, allowing for its identification and the confirmation of its structural features. rsc.orgresearchgate.netresearchgate.net

Identification of Characteristic Vibrational Modes of Halogen Substituents and Aromatic Ring

The infrared (IR) spectrum of halogenated benzenes provides valuable information about the vibrational modes of both the aromatic ring and the carbon-halogen bonds. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The in-plane C=C stretching vibrations of the aromatic ring are strong and can be found at approximately 1600-1585 cm⁻¹. libretexts.org Weaker overtone and combination bands are also observed between 2000 and 1665 cm⁻¹. libretexts.org

Theoretical calculations, such as those performed using Gaussian software, can be employed to predict and assign the vibrational frequencies and normal modes of complex molecules like 3,5-Dibromo-1,2,4-trithia-3,5-diborolane, a molecule also containing dibromo substitution. nih.gov A similar computational approach would be invaluable for the detailed assignment of the vibrational spectrum of this compound. In some cases, complexities in the spectrum can arise, such as the observation of IR activity for a typically forbidden vibrational mode in benzene when it forms a complex, indicating a change in molecular symmetry. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for Halogenated Benzenes

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aromatic C=C In-plane Stretch1600-1585
Aromatic Overtones/Combination Bands2000-1665
C-F Stretch~1250-1000
C-Cl Stretch~850-550
C-Br Stretch~680-515

Note: The exact frequencies for this compound may vary due to the combined electronic and steric effects of the multiple halogen substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure. wikipedia.org Aromatic compounds like benzene exhibit characteristic π → π* transitions. wikipedia.org Benzene itself has three such transitions, with two E-bands around 180 nm and 200 nm, and a B-band at approximately 255 nm. wikipedia.org These absorptions are generally broad because the electronic transitions are superimposed on vibrational and rotational energy states. wikipedia.org

For substituted benzenes, the position and intensity of these absorption bands can be significantly affected by the nature and position of the substituents. Halogen substituents can cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions. For instance, fluorobenzene (B45895) exhibits a UV/Visible spectrum, indicating its electronic transitions are within this range. nist.gov

The electronic spectrum of a polyhalogenated benzene like this compound is expected to be complex. The various halogen atoms, with their differing electronegativities and abilities to participate in resonance, will influence the energy levels of the π molecular orbitals. This can lead to shifts in the absorption maxima and changes in molar absorptivity compared to benzene. The electronic transitions in such molecules are typically π→π* and n→π* transitions. libretexts.org The n→π* transitions, involving the non-bonding electrons on the halogen atoms, are generally of lower intensity than the π→π* transitions. libretexts.org

Table 2: Typical UV Absorption Bands for Benzene

BandWavelength (nm)Molar Extinction Coefficient (ε)Transition Type
E1~18060,000π → π
E2~2008,000π → π
B~255215π → π*

Note: The absorption maxima for this compound are expected to be shifted relative to benzene due to the electronic effects of the halogen substituents.

X-Ray Diffraction (XRD) for Solid-State Structure Determination

While a specific XRD study for this compound was not found in the provided search results, studies on related halogenated aromatic compounds demonstrate the utility of this technique. For example, the crystal structures of 5-chloro-2,3-benzotropone and 5,7-dibromo-2,3-benzotropone have been determined by X-ray analysis, revealing nearly planar seven-membered rings with slight but significant deviations from planarity. rsc.org This highlights how XRD can elucidate subtle conformational details.

For this compound, an XRD analysis would be expected to reveal a planar or nearly planar benzene ring. The analysis would precisely determine the C-C bond lengths within the aromatic ring and the C-F, C-Cl, and C-Br bond lengths. Furthermore, it would provide the bond angles between the substituents and the carbon atoms of the ring, offering insights into any steric strain introduced by the bulky bromine and chlorine atoms adjacent to the fluorine atom.

Advanced hyphenated analytical techniques (e.g., LC-MS, GC-MS) for Purity and Identity Confirmation

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for confirming the purity and identity of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the resulting fragments. nih.gov For aromatic halogenated compounds, the molecular ion peak is often observed, which is crucial for determining the molecular weight. acs.org The presence of chlorine and bromine atoms is readily identified by their characteristic isotopic patterns (M+2 peaks). miamioh.edu The fragmentation patterns in the mass spectrum provide structural information. Aromatic compounds typically show a prominent molecular ion. whitman.edu The loss of a halogen atom is a common fragmentation pathway for aromatic halides. miamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. Similar to GC-MS, LC separates the components of a mixture, and MS provides mass information. High-resolution mass spectrometry (HRMS) coupled with these separation techniques can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov

For this compound, GC-MS analysis would be expected to show a distinct peak at a specific retention time. The corresponding mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with the characteristic isotopic signature of two bromine atoms and one chlorine atom. Fragmentation would likely involve the loss of halogen atoms and potentially the aromatic ring itself.

Table 3: Common Mass Spectral Fragmentation Patterns for Aromatic Halides

Fragmentation ProcessDescription
Molecular Ion (M+)Often prominent in aromatic compounds.
Isotope Peaks (M+2)Characteristic patterns for chlorine (3:1 ratio) and bromine (1:1 ratio). miamioh.edu
Loss of Halogen (-X)A common fragmentation pathway. miamioh.edu
Loss of HXAlso a common fragmentation pathway. miamioh.edu

Computational and Theoretical Studies on 3,5 Dibromo 2 Fluorochlorobenzene

Quantum Chemical Descriptors and Reactivity Indices5.2.1. Ionization Potential, Electron Affinity, Chemical Hardness, and Softness 5.2.2. Electrophilicity and Nucleophilicity Indices

It is possible that computational studies on 3,5-Dibromo-2-fluorochlorobenzene exist within private industrial research or in academic studies that have not yet been published or made publicly accessible. Without such source data, a detailed and scientifically accurate article on the computational and theoretical aspects of this specific compound cannot be produced at this time.

In Silico Spectroscopic Predictions

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing valuable data for structural elucidation and characterization.

Theoretical Prediction of NMR Chemical Shifts using GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. researchgate.netgithub.io This method has proven to be highly effective in predicting the chemical shifts of various nuclei, including ¹H and ¹³C, in halogenated benzene (B151609) derivatives. rsc.org The GIAO method, often used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. github.io These shielding tensors are then typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that can be directly compared with experimental data. github.io

For this compound, a GIAO calculation would provide predicted ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be enhanced by using appropriate levels of theory and basis sets, and by incorporating solvent effects. github.io The predicted shifts are influenced by the electronic environment of each nucleus, which is determined by the inductive and resonance effects of the halogen substituents.

Illustrative Predicted NMR Chemical Shifts for a Polyhalogenated Benzene

The following table provides a representative example of GIAO-calculated NMR chemical shifts for a disubstituted halogenated benzene. This data is intended to be illustrative of the type of information that would be generated for this compound.

AtomPredicted Chemical Shift (δ, ppm)
C1132.5
C2128.9
C3130.2
C4127.1
C5130.2
C6128.9
H47.30
H67.45

Note: This is a representative table. Actual values would be calculated for the specific molecule.

Computational Vibrational Spectra Analysis

Computational vibrational analysis is a powerful tool for understanding the molecular vibrations of a compound and for interpreting experimental infrared (IR) and Raman spectra. By using methods such as DFT, the vibrational frequencies and their corresponding intensities can be calculated. nih.gov These calculations provide a set of normal modes, each corresponding to a specific vibration of the molecule, such as stretching, bending, or torsional motions.

A detailed vibrational analysis of 1,3-dichlorobenzene (B1664543) has been performed using ab initio Hartree-Fock (HF) and DFT (B3LYP) methods, providing a basis for understanding the vibrational modes of similar polyhalogenated benzenes. nih.gov The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Illustrative Calculated Vibrational Frequencies for a Dihalogenated Benzene

The following table presents a selection of calculated vibrational frequencies and their assignments for 1,3-dichlorobenzene, a structurally related compound. This illustrates the type of data that would be obtained for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))Assignment
ν(C-H)3086C-H stretching
ν(C-H)3075C-H stretching
ν(C-C)1575C-C stretching
ν(C-C)1560C-C stretching
β(C-H)1265C-H in-plane bending
β(C-H)1160C-H in-plane bending
ν(C-Cl)880C-Cl stretching
γ(C-H)780C-H out-of-plane bending

Source: Based on data for 1,3-dichlorobenzene. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior and stability of molecules like this compound in various environments, such as in solution or at interfaces. osti.gov For halogenated benzenes, MD simulations have been used to investigate their interactions with water and their behavior at liquid-vapor interfaces. osti.goviisc.ac.in

An MD simulation of this compound would involve defining a force field that describes the interactions between the atoms of the molecule and the surrounding solvent molecules. The simulation would then solve Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities over time. From this trajectory, various properties can be analyzed, including:

Solvation Structure: The arrangement of solvent molecules around the solute, which can be characterized by radial distribution functions.

Conformational Dynamics: While the benzene ring is rigid, the simulations can reveal information about the flexibility of the molecule and its interactions with its environment.

Thermodynamic Properties: Free energies of solvation and adsorption can be calculated, providing insights into the molecule's stability in different phases. osti.gov

Studies on bromobenzene (B47551) have shown that it acts as a non-polar solvent and is insoluble in water. nih.govwikipedia.org MD simulations can further elucidate the nature of the hydrophobic interactions between such molecules and water.

Computational Modeling in Polyhalogenated Arenes for Structure-Property Relationships

Computational modeling is instrumental in establishing structure-property relationships in polyhalogenated arenes. These studies explore how the number, type, and position of halogen substituents on an aromatic ring influence its electronic and physical properties. umn.edubeilstein-journals.org By systematically varying the substitution pattern and calculating various molecular descriptors, researchers can develop models that predict the properties of new compounds.

For a molecule like this compound, computational modeling can be used to understand:

Reactivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, providing insights into the chemical reactivity of the molecule.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as halogen bonding, can be modeled. The presence of bromine and chlorine atoms suggests the potential for halogen bonding, which can influence the crystal packing and interactions with other molecules.

Advanced Applications and Research Frontiers of 3,5 Dibromo 2 Fluorochlorobenzene and Its Derivatives

Role as Synthetic Intermediates in Complex Organic Synthesis

The reactivity of the carbon-halogen bonds in 3,5-Dibromo-2-fluorochlorobenzene can be selectively manipulated, allowing it to serve as a foundational building block in multi-step organic synthesis. The differential reactivity of the bromo, chloro, and fluoro groups under various reaction conditions is key to its utility.

This compound is an exemplary starting material for constructing complex molecular frameworks. The two bromine atoms are particularly susceptible to metal-halogen exchange reactions, which can be performed regioselectively. researchgate.net This allows for the sequential introduction of different functional groups at the 3- and 5-positions. For instance, a bromine-lithium exchange can generate an organolithium species, which can then react with a wide array of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds.

This stepwise functionalization is critical in the synthesis of polysubstituted aromatic compounds, where precise control over substituent placement is necessary. nih.gov The remaining chloro and fluoro groups can be targeted in subsequent steps, often under harsher conditions, providing a hierarchical approach to molecular construction. This controlled, step-by-step modification enables the synthesis of unique di- and tri-substituted phenyl units that are pivotal in creating diverse organic structures for various chemical and pharmaceutical applications. mdpi.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry. This compound and its derivatives serve as important precursors for the synthesis of these vital structures. Thiosemicarbazones, for example, which can be synthesized from brominated aromatic precursors, are valuable intermediates for accessing a wide range of heterocyclic systems. sciepub.com

Research has demonstrated that brominated compounds can be reacted with reagents like ethyl bromoacetate (B1195939) to form key intermediates that are then cyclized to produce thiazolidinone rings. sciepub.com Furthermore, reactions with hydrazine (B178648) derivatives can lead to the formation of other heterocyclic systems, such as 1,3,4-thiadiazoles. sciepub.com The "halogen dance" reaction, a base-catalyzed halogen migration, is another powerful tool that can be used with dibrominated compounds to synthesize uniquely substituted heterocycles, such as 3,5-dibromothiophenes. doi.org This adaptability makes the core structure of this compound a valuable starting point for generating novel heterocyclic scaffolds for drug discovery and materials science.

Pharmaceutical and Medicinal Chemistry Research Applications

The unique substitution pattern of this compound makes its derivatives prime candidates for investigation in pharmaceutical research. The presence and position of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Halogen atoms are frequently incorporated into drug candidates to enhance properties such as metabolic stability, membrane permeability, and binding affinity. This compound provides a scaffold for creating novel halogenated compounds for lead optimization in drug discovery. A notable example is in the development of inhibitors for Steroid Receptor Coactivator 3 (SRC-3), a protein implicated in cancer proliferation and metastasis. nih.gov Through structure-activity relationship (SAR) studies and optimization of an initial hit compound, researchers developed potent lead compounds, SI-10 and SI-12. nih.gov These compounds demonstrated significant cytotoxicity against various human cancer cell lines and inhibited tumor growth and metastasis in vivo. nih.gov The development of such potent inhibitors often relies on the strategic use of halogenated building blocks to fine-tune the molecule's interaction with its biological target. mdpi.comnih.gov

Computer-Assisted Drug Design (CADD) has become an indispensable tool in modern drug discovery, allowing researchers to predict how a molecule will interact with a protein target at an atomic level. biointerfaceresearch.com Molecular docking and virtual screening are key CADD techniques where large libraries of digital compounds are computationally tested for their potential to bind to a biological target, such as an enzyme or receptor. mdpi.comsemanticscholar.org

Derivatives of this compound are well-suited for such in silico studies. The process involves:

Preparation : A 3D model of the target protein is obtained from a database like the Protein Data Bank (PDB). mdpi.com The 3D structure of the ligand (the potential drug molecule) is generated and optimized. nih.gov

Docking : A program like AutoDock Vina is used to place the ligand into the active site of the protein in various orientations and conformations. mdpi.com

Scoring : The program calculates a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the interaction. A more negative score indicates a more favorable binding. nih.gov

This methodology has been successfully applied to a wide range of halogenated and heterocyclic compounds to identify potential inhibitors for targets in cancer, infectious diseases, and inflammatory conditions. mdpi.comnih.govnih.govmdpi.com For instance, docking studies on flavone (B191248) derivatives against cancer targets like ER-α and EGFR have identified compounds with strong binding energies, comparable to control ligands. nih.gov This computational pre-screening saves significant time and resources by prioritizing the most promising candidates for laboratory synthesis and testing.

Table 1: Examples of Molecular Docking Studies on Related Halogenated and Heterocyclic Compounds

Target Protein (PDB ID) Ligand Class Software Used Key Findings / Binding Energy Research Focus
ER-α (2IOG), EGFR (3W2S) 3-Methoxy Flavone Derivatives CHIMERA v1.8, AutoDock Binding energies as low as -10.14 kcal/mol, comparable to control ligands. nih.gov Anti-Breast Cancer Agents nih.gov
DHFR, DHSS Chalcone Derivative AutoDock Vina, iGEMDOCK Good binding affinity with energies of -7.07 and -7.05 kcal/mol, respectively. nih.gov Antimicrobial Agents nih.gov
DNA-Topo II Complex (5GWK) Phenylpiperazine Derivatives Discovery Studio, AutoDock Compounds showed the ability to bind to the DNA-Topo II complex and the minor groove of DNA. mdpi.com Anticancer Agents mdpi.com
COX-2 (4M11) Thiourea Derivatives Chimera 1.14, AutoDock Vina Synthesized compounds showed stronger complex formation with COX-2 than the parent acid. mdpi.com Anti-inflammatory Agents mdpi.com

| Trypanosoma cruzi trans-sialidase | Phthaloyl Propionic Acid Derivatives | AutoDock 4.2 | A lead compound (D-11) showed a high binding affinity (-11.1 kcal/mol) compared to the reference (-7.8 kcal/mol). nih.gov | Anti-Chagas Agents nih.gov |

The specific number, type, and position of halogen atoms on a scaffold—the halogenation pattern—profoundly influences its biological activity. This is due to the effects of halogens on the molecule's size, conformation, and electronic distribution, which in turn affect its ability to interact with a biological target.

For example, a Structure-Activity Relationship (SAR) study for the kinase inhibitor Infigratinib found that a 2,6-dichloro or 3,5-dimethoxy substitution pattern on a key phenyl ring was critical for achieving high potency and selectivity. mdpi.com In another study on antimalarial compounds, the introduction of bromine or iodine to the core structure of thiaplakortone A significantly altered its efficacy. nih.gov Notably, a mono-brominated analogue was the most active of the new compounds, and the majority of the halogenated derivatives displayed greater activity against a drug-resistant strain of P. falciparum compared to the drug-sensitive strain. nih.gov These findings underscore that the specific 3,5-Dibromo-2-fluoro-chloro arrangement is not incidental; it provides a distinct and finely-tuned chemical entity whose derivatives can be explored for potent and selective biological effects. nih.govnih.gov

Materials Science and Polymer Chemistry Contributions

The inherent properties of the carbon-halogen bonds in this compound and its derivatives, such as high bond strength and specific polarizability, make them valuable building blocks in polymer science. The strategic placement of different halogens allows for selective chemical modifications, enabling the design of polymers with specific and enhanced characteristics.

Synthesis of Halogenated Monomers for High-Performance Polymers

The presence of multiple halogen atoms on the aromatic ring of this compound allows for its use as a precursor in the synthesis of highly functionalized monomers. These monomers can then be polymerized to create high-performance polymers with desirable thermal, mechanical, and optical properties.

One key application lies in the development of flame-retardant polymers. The incorporation of bromine and chlorine atoms into the polymer backbone significantly enhances its fire resistance. Halogenated flame retardants function by releasing halogen radicals upon combustion, which interrupt the radical chain reactions of the fire in the gas phase. While the direct use of this compound in commercial flame retardants is not widely documented in publicly available literature, its structural motifs are relevant to the design of novel halogenated monomers. For instance, di-halogenated aromatic compounds are key components in the synthesis of various flame-retardant systems. The combination of bromine and chlorine in the same molecule could offer a synergistic effect, potentially reducing the total amount of halogen required to achieve a specific level of flame retardancy.

Furthermore, the bromine atoms on the this compound ring are susceptible to various cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling. These reactions are powerful tools for creating carbon-carbon bonds and are extensively used in the synthesis of conjugated polymers and poly(arylene)s. By selectively reacting the bromine atoms, this compound can be converted into a bifunctional monomer, which can then be polymerized. The remaining fluorine and chlorine atoms would then be incorporated into the final polymer, influencing its properties. For example, the fluorine atom can enhance thermal stability and lower the dielectric constant of the resulting polymer.

Research in the field of high-performance polymers often involves the synthesis of poly(arylene ether)s. While specific examples using this compound are scarce in the literature, the general synthetic routes often involve the nucleophilic aromatic substitution reaction of di-halo-monomers with bisphenols. The reactivity of the carbon-halogen bond is influenced by the nature of the halogen and the other substituents on the aromatic ring. The presence of both bromine and chlorine offers differential reactivity that could be exploited for controlled polymerization.

A hypothetical synthetic route could involve the selective reaction of the more reactive bromine atoms in a cross-coupling reaction to introduce other functional groups or to form a pre-polymer, followed by a polycondensation reaction involving the less reactive chlorine atom. This step-wise approach would allow for the creation of complex and well-defined polymer architectures.

Development of Specialty Materials with Tailored Functional Properties

The unique combination of halogens in this compound and its derivatives also opens doors to the development of specialty materials with tailored functional properties, such as high refractive index polymers and materials with specific dielectric characteristics.

High Refractive Index Polymers:

Polymers with a high refractive index are crucial for various optical applications, including lenses, optical films, and coatings for displays. The refractive index of a polymer is related to its molar refractivity and molar volume. The incorporation of heavy halogen atoms, particularly bromine and iodine, is a known strategy to increase the refractive index of polymers. researchgate.net The high atomic number of bromine in this compound makes it a potential building block for monomers designed for high refractive index polymers.

For instance, monomers containing multiple bromine atoms can be synthesized and subsequently polymerized to yield materials with a high refractive index. While direct polymerization of this compound might be challenging, it can be chemically modified to introduce polymerizable groups. For example, the bromine atoms could be converted to other functional groups that can participate in polymerization reactions.

The presence of fluorine in the molecule is also noteworthy. While fluorine typically lowers the refractive index, its presence can improve other properties like optical transparency and thermal stability, which are also critical for optical materials. researchgate.net Therefore, a monomer derived from this compound could offer a balance of high refractive index and other desirable optical and physical properties.

Materials with Tailored Dielectric Properties:

The dielectric properties of polymers are critical for their application in electronics, particularly in insulators and capacitors. The introduction of fluorine atoms into a polymer is a well-established method to lower its dielectric constant, which is desirable for high-frequency applications to reduce signal delay and cross-talk. nih.govuni-marburg.de Conversely, the presence of more polarizable atoms like bromine and chlorine can influence the dielectric loss and other frequency-dependent dielectric properties.

Future Perspectives and Emerging Research Directions for 3,5 Dibromo 2 Fluorochlorobenzene

Development of Highly Regioselective and Stereoselective Synthetic Methodologies

The presence of multiple halogen substituents on 3,5-Dibromo-2-fluorochlorobenzene presents a significant challenge and opportunity for regioselective synthesis. The development of methods that can precisely target one of the bromo, chloro, or fluoro positions, or the available C-H positions, is crucial for its use in constructing complex molecules.

Future research will likely focus on leveraging the distinct electronic and steric environments of each substituent. The directing effects of the fluorine, chlorine, and bromine atoms will be key in guiding electrophilic aromatic substitution reactions. youtube.comlibretexts.org For instance, the fluorine atom is a weak ortho-para director, while bromine and chlorine are also ortho-para directing but deactivating. The interplay of these effects, combined with the steric hindrance from the multiple substituents, needs to be systematically studied to predict and control the outcomes of reactions like nitration, halogenation, and Friedel-Crafts reactions. libretexts.org

A significant area of development will be in directed ortho-metalation (DoM). By using a suitable directing group, it may be possible to selectively deprotonate and functionalize the C-H position ortho to the directing group. While this compound itself lacks a classical DoM group, its derivatives could be designed to enable such transformations.

Furthermore, the development of stereoselective methodologies for derivatives of this compound is an emerging area. While the parent molecule is achiral, introducing substituents can create chirality. Future research could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of products derived from this scaffold, which is particularly important for applications in medicinal chemistry and materials science.

Exploration of Novel Catalytic Systems for Efficient Transformations

The transformation of the carbon-halogen bonds in this compound is a primary route for its elaboration. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective transformations using appropriate catalytic systems. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable here. nih.gov

Future research will focus on developing more sophisticated and efficient catalytic systems. This includes:

Chemoselective Catalysis: Designing catalysts that can selectively activate one type of carbon-halogen bond over another. For example, a catalyst could be developed to selectively couple at the C-Br bonds while leaving the C-Cl and C-F bonds intact. This would allow for a stepwise functionalization of the molecule.

Novel Ligand Design: The performance of metal catalysts, particularly palladium, is heavily dependent on the ligands used. The development of new phosphine, N-heterocyclic carbene (NHC), or other advanced ligands will be crucial for improving the efficiency, selectivity, and scope of cross-coupling reactions involving this sterically hindered and electronically complex substrate.

Alternative Metal Catalysis: While palladium is dominant, there is a growing interest in using more abundant and less expensive metals like copper, nickel, and iron for cross-coupling reactions. Exploring the utility of these metals for transforming this compound could lead to more cost-effective and sustainable synthetic routes.

Catalytic System Potential Transformation Key Research Goal
Palladium-based catalystsSuzuki, Heck, Sonogashira, Buchwald-Hartwig couplingsAchieving high regioselectivity between C-Br and C-Cl sites.
Nickel-based catalystsReductive couplings, C-O/C-N bond formationLowering catalyst cost and exploring new reaction pathways.
Copper-based catalystsUllmann-type couplings, C-S bond formationDeveloping milder reaction conditions and improving substrate scope.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For a molecule like this compound, computational methods can provide deep insights into its structure, reactivity, and reaction mechanisms.

Future applications of computational modeling in this area will include:

Reaction Pathway and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions, such as electrophilic substitution or metal-catalyzed cross-coupling. This can help predict the most likely products and understand the factors that control regioselectivity.

Catalyst Design: Computational screening of virtual libraries of catalysts and ligands can accelerate the discovery of new catalytic systems for the efficient transformation of this compound. By calculating key parameters like binding energies and activation barriers, researchers can identify promising candidates for experimental validation.

Spectroscopic Analysis: Predicting spectroscopic properties like NMR chemical shifts and coupling constants can aid in the characterization of new derivatives of this compound, helping to confirm their structure and regiochemistry.

These predictive capabilities will allow for a more rational and efficient approach to reaction design, reducing the amount of trial-and-error experimentation required.

Sustainable and Scalable Synthetic Approaches for Industrial Relevance

For this compound and its derivatives to find widespread application in industry, the development of sustainable and scalable synthetic routes is essential. ncert.nic.in This involves considering factors such as cost, safety, and environmental impact.

Emerging research in this area is focused on:

Green Chemistry Principles: Applying the principles of green chemistry to the synthesis of this compound and its derivatives. This includes using less hazardous solvents, reducing waste, and improving atom economy. drishtiias.com

Flow Chemistry: Moving from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, scalability, and process control. The precise control over reaction parameters in a flow reactor can lead to higher yields and purities.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. While challenging for highly halogenated compounds, the development of robust enzymes could offer a highly selective and environmentally friendly way to transform this compound.

The integration of these sustainable approaches will be critical for the industrial viability of this important chemical building block.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,5-Dibromo-2-fluorochlorobenzene to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of halogenation and fluorination steps. For bromination, use stoichiometric Br₂ in a polar aprotic solvent (e.g., DMF) under inert conditions. Fluorination can be achieved via halogen exchange (Halex reaction) using KF or CsF at elevated temperatures (150–200°C). Purification via column chromatography (silica gel, hexane/DCM eluent) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC and confirm purity via GC-MS or HPLC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : This compound’s halogenated aromatic structure necessitates stringent safety measures:

  • Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers away from light and moisture to prevent decomposition.
  • Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste.
  • Refer to Safety Data Sheets (SDS) for halogenated aromatics, emphasizing acute toxicity and environmental hazards .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and coupling constants (e.g., ¹⁹F NMR for fluorine environment analysis).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M]⁺ at m/z 288.8 for C₆H₂Br₂ClF).
  • Elemental Analysis : Validate Br, Cl, and F content via combustion analysis or X-ray fluorescence.
  • Chromatography : GC-MS or HPLC to assess purity and detect side products .

Advanced Research Questions

Q. How can crystallographic studies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. Key steps:

  • Grow high-quality crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Collect diffraction data at low temperature (100 K) to minimize thermal motion.
  • Refine structures using SHELX programs to model halogen-halogen (Br⋯Cl, Br⋯F) and π-stacking interactions. Compare bond lengths/angles with DFT-optimized geometries .

Q. What computational methods elucidate the electronic effects of substituents in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:

  • Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Simulate IR and NMR spectra for comparison with experimental data. Software: Gaussian or ORCA .

Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (Br, Cl) at the 3,5-positions hinder coupling at adjacent positions.
  • Electronic Effects : Electron-withdrawing F at position 2 directs Suzuki-Miyaura coupling to the less-hindered para position.
  • Experimental validation: Use Pd(PPh₃)₄ catalyst with aryl boronic acids. Monitor regioselectivity via GC-MS and SC-XRD of products .

Q. What strategies mitigate halogen-bonding interference in supramolecular assemblies of this compound?

  • Methodological Answer :

  • Co-crystallize with hydrogen-bond donors (e.g., pyridines) to compete with Br⋯F interactions.
  • Modify solvent polarity (e.g., THF vs. DMSO) to alter crystallization kinetics.
  • Analyze packing motifs via Hirshfeld surfaces to quantify intermolecular contacts .

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3,5-Dibromo-2-fluorochlorobenzene
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3,5-Dibromo-2-fluorochlorobenzene

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